molecular formula C22H22ClN3S B2701404 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide CAS No. 306980-41-6

4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide

Cat. No.: B2701404
CAS No.: 306980-41-6
M. Wt: 395.95
InChI Key: MRRDFWLPVRVWFV-UHFFFAOYSA-N
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Description

4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a chlorophenyl group, a phenyl group, a piperidino group, and a pyrimidinyl group, all connected through a sulfide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles like sodium methoxide and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether
  • 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl amine

Uniqueness

4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3S/c23-18-9-11-20(12-10-18)27-16-19-15-21(26-13-5-2-6-14-26)25-22(24-19)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRDFWLPVRVWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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